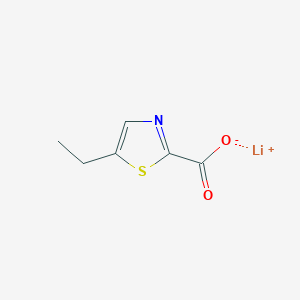
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate
Descripción general
Descripción
“Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is a chemical compound with the molecular formula C6H6LiNO2S . It’s a salt where the lithium ion is the cation .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, often involves the reaction of α-halocarbonyl compounds with thioureas or thioamides . A one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .Molecular Structure Analysis
The molecular weight of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” is 163.12 . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiazoles, including “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate” can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined .Aplicaciones Científicas De Investigación
Energy Storage (Lithium-Ion Batteries)
- Application Summary : Lithium-based compounds are used in the production of polymer electrolytes for lithium-ion batteries. These batteries are used in various applications, from portable electronic devices to electric vehicles and grid energy storage .
- Methods of Application : The production of these batteries involves the use of solid polymer electrolytes (SPEs), gel polymer electrolytes (GPEs), and composite polymer electrolytes (CPEs). These electrolytes offer several benefits over liquid electrolytes, including excellent processability, no leakage, high energy density, form flexibility, and reduced reactivity to the active electrode surface .
- Results/Outcomes : The use of these electrolytes has significantly improved the safety and performance of lithium-ion batteries. However, SPEs have limitations such as poorer conductivities and weak interfacial interaction with electrode materials .
Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to exhibit diverse biological activities . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- Methods of Application : The specific methods of application would depend on the particular drug and its intended use. Generally, these compounds are synthesized in the lab and then tested for their biological activity using various in vitro and in vivo models .
- Results/Outcomes : Many thiazole derivatives have shown promising results in preclinical and clinical trials. For example, some have been used as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Antibacterial Activity
- Application Summary : Thiazole derivatives have shown significant antibacterial activity against various bacteria and pathogens . They have been used in the development of new antibacterial drugs .
- Methods of Application : These compounds are typically synthesized in the lab and then tested for their antibacterial activity using various in vitro models .
- Results/Outcomes : Thiazole derivatives have shown promising results in inhibiting the growth of various bacteria and pathogens .
Antiviral Activity
- Application Summary : Thiazole derivatives have shown significant antiviral activity . They have been used in the development of various antiviral drugs .
- Methods of Application : These compounds are typically synthesized in the lab and then tested for their antiviral activity using various in vitro models .
- Results/Outcomes : Many thiazole derivatives have shown promising results in inhibiting the growth of various viruses .
Energy Storage (Next-Generation Lithium Batteries)
- Application Summary : Glyme-based electrolytes, which can contain lithium salts, are being explored as solutions for next-generation lithium batteries .
- Methods of Application : These electrolytes are used in the production of high-energy cells arranged by coupling a lithium-metal anode with conventional insertion cathodes .
- Results/Outcomes : The use of these electrolytes has significantly improved the safety and performance of lithium-ion batteries .
Molecular Interactions
- Application Summary : Thiazole derivatives are well suited for studying halogen bonding in large systems .
- Methods of Application : These compounds are typically synthesized in the lab and then their molecular interactions are studied using various analytical techniques .
- Results/Outcomes : The study of these molecular interactions can provide valuable insights into the properties and potential applications of these compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
lithium;5-ethyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYYNXRFIYIBML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=CN=C(S1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)
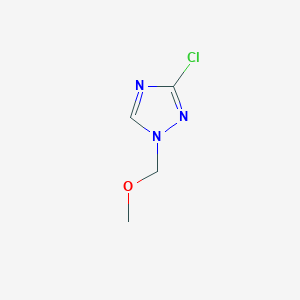
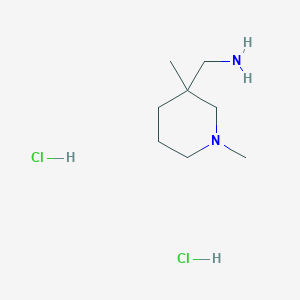
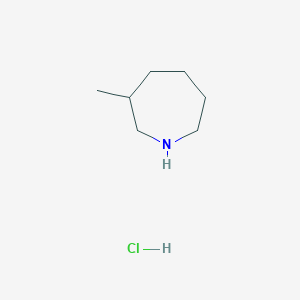

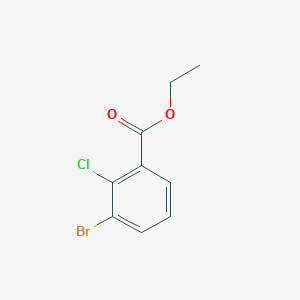
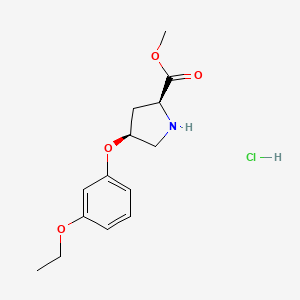
![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)


![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)
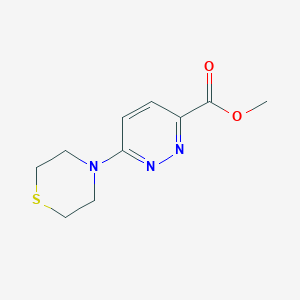

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)